molecular formula C11H12N2O2 B8096112 Ethyl 2-amino-5-cyano-3-methylbenzoate

Ethyl 2-amino-5-cyano-3-methylbenzoate

Cat. No.: B8096112
M. Wt: 204.22 g/mol
InChI Key: VURHXMNDXDTGGN-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-cyano-3-methylbenzoate is an organic compound with the molecular formula C11H12N2O2 It is characterized by the presence of an amino group, a cyano group, and an ester functional group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-amino-5-cyano-3-methylbenzoate typically involves the reaction of 2-amino-5-cyano-3-methylbenzoic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to facilitate the esterification process. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification methods ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-amino-5-cyano-3-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 2-amino-5-cyano-3-methylbenzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-amino-5-cyano-3-methylbenzoate involves its interaction with specific molecular targets. The amino and cyano groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. The ester group can undergo hydrolysis, releasing the active compound that exerts its effects on cellular pathways .

Comparison with Similar Compounds

  • Ethyl 2-amino-5-cyano-3-methylbenzoate
  • 2-amino-5-cyano-3-methylbenzoic acid
  • Mthis compound

Comparison: this compound is unique due to its ester functional group, which imparts different chemical reactivity and solubility properties compared to its acid and methyl ester counterparts. This uniqueness makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in scientific research .

Biological Activity

Ethyl 2-amino-5-cyano-3-methylbenzoate is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of 2-amino-5-bromo-3-methylbenzoate with cyanide sources under controlled conditions. The process often utilizes solvents such as N,N-dimethylacetamide or N-methylpyrrolidone at elevated temperatures to enhance yield and purity. For instance, one method reports a yield of approximately 80% when reacting with copper cyanide at 160°C for several hours .

Biological Activity

This compound exhibits a range of biological activities, particularly in the fields of pharmacology and agricultural chemistry.

Antifungal Activity

Recent studies have demonstrated that derivatives of this compound show promising antifungal properties. For example, compounds derived from similar structures have shown inhibitory effects against various fungal pathogens, including Fusarium oxysporum and Botrytis cinerea. The efficacy is often quantified in terms of EC50 values, with some derivatives achieving values as low as 11.61 μg/mL against specific fungi .

CompoundFungal PathogenEC50 (μg/mL)
7hSclerotinia sclerotiorum11.61
7mBotrytis cinerea17.39
7eThanatephorus cucumeris17.29

Enzyme Inhibition

This compound has been explored for its potential as an enzyme inhibitor. Its electrophilic nature allows it to interact with nucleophiles, making it a candidate for studying enzyme kinetics and inhibition mechanisms . This property is particularly valuable in drug development, where enzyme inhibition can lead to therapeutic benefits.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. Modifications at various positions on the benzene ring can enhance or diminish its biological effects. For instance, the introduction of halogens or alkyl groups at specific positions has been shown to significantly impact antifungal activity and enzyme inhibition .

Case Studies

  • Antifungal Studies : A series of experiments evaluated the antifungal efficacy of various derivatives against common plant pathogens. The results indicated that specific substitutions on the benzene ring led to enhanced inhibitory activity against Fusarium species.
  • Enzyme Inhibition : In vitro studies demonstrated that this compound effectively inhibited certain enzymes involved in metabolic pathways, suggesting potential applications in metabolic disease treatments.

Properties

IUPAC Name

ethyl 2-amino-5-cyano-3-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-3-15-11(14)9-5-8(6-12)4-7(2)10(9)13/h4-5H,3,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VURHXMNDXDTGGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1)C#N)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The above-described method (Example 2) was repeated to react ethyl 2-amino-5-bromo-3-methylbenzoate (2.00 g, 7.65 mmol) with copper cyanide (0.70 g, 7.80 mmol) in N,N-dimethylacetamide at 160° C. for 8 hours. Following working up similar to Example 2, ethyl 2-amino-5-cyano-3-methylbenzoate (1.30 g, 80.2% of theory, 96.3 area % LC) was obtained as a brown solid.
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0.7 g
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